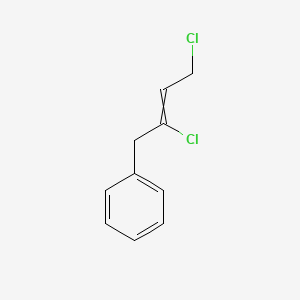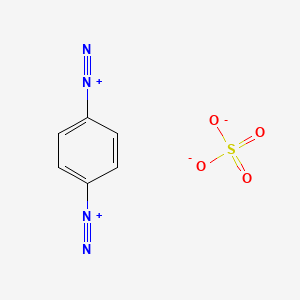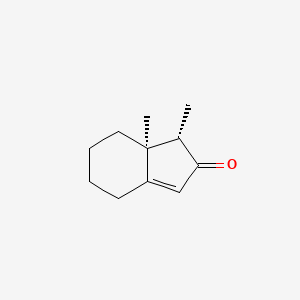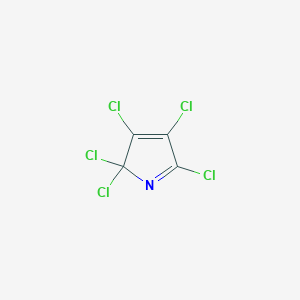
2,2,3,4,5-Pentachloropyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,5-Pentachloropyrrole is a highly chlorinated derivative of pyrrole, an aromatic heterocyclic organic compound Pyrrole itself is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5-Pentachloropyrrole typically involves the chlorination of pyrrole. One common method is the reaction of pyrrole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,5-Pentachloropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrroles, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
2,2,3,4,5-Pentachloropyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,4,5-Pentachloropyrrole involves its interaction with molecular targets in biological systems. The chlorine atoms on the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on enzymes, receptors, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachloropyrrole: Lacks one chlorine atom compared to 2,2,3,4,5-Pentachloropyrrole, resulting in different reactivity and properties.
2,2,3,4,5,6-Hexachloropyrrole:
Pentachloropyridine: A similar perhalogenated compound with a pyridine ring instead of a pyrrole ring, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution, oxidation, and coupling reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance in scientific research.
Propriétés
Numéro CAS |
57802-40-1 |
|---|---|
Formule moléculaire |
C4Cl5N |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
2,2,3,4,5-pentachloropyrrole |
InChI |
InChI=1S/C4Cl5N/c5-1-2(6)4(8,9)10-3(1)7 |
Clé InChI |
WIDRTZBFYMLWCZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(N=C1Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


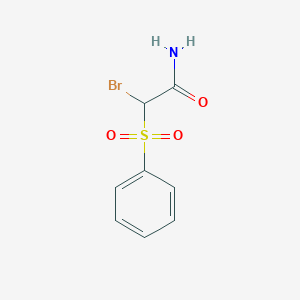
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
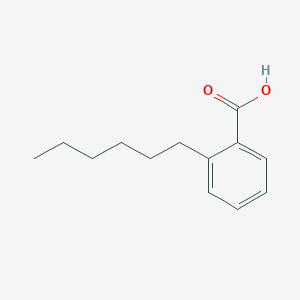
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
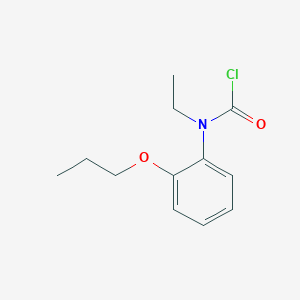
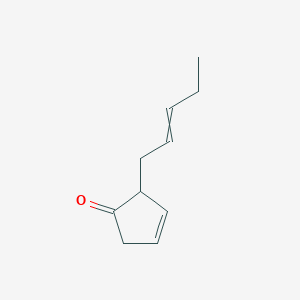
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
